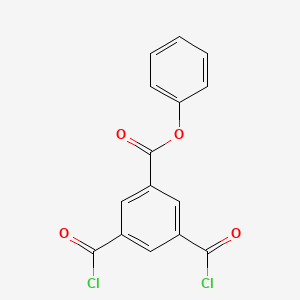
Phenyl 3,5-bis(chlorocarbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3,5-bis(chlorocarbonyl)benzoate is an organic compound with the molecular formula C15H8Cl2O4 It is a derivative of benzoic acid and is characterized by the presence of two chlorocarbonyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 3,5-bis(chlorocarbonyl)benzoate can be synthesized through the reaction of 3,5-dichlorobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and the use of efficient purification techniques such as distillation and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 3,5-bis(chlorocarbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and a base, the chlorocarbonyl groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols, typically under basic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Hydrolysis: Aqueous sodium hydroxide or other bases.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Phenyl 3,5-bis(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenyl 3,5-bis(chlorocarbonyl)benzoate involves the reactivity of its chlorocarbonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Phenyl 3,5-bis(chlorocarbonyl)benzoate can be compared with other similar compounds such as:
Phenyl 3,5-dicarboxybenzoate: Lacks the chlorocarbonyl groups and has different reactivity.
Phenyl 3,5-dichlorobenzoate: Contains chlorine atoms instead of chlorocarbonyl groups, leading to different chemical behavior.
Phenyl 3,5-dimethylbenzoate: Contains methyl groups instead of chlorocarbonyl groups, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its dual chlorocarbonyl groups, which provide distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
847449-90-5 |
|---|---|
Fórmula molecular |
C15H8Cl2O4 |
Peso molecular |
323.1 g/mol |
Nombre IUPAC |
phenyl 3,5-dicarbonochloridoylbenzoate |
InChI |
InChI=1S/C15H8Cl2O4/c16-13(18)9-6-10(14(17)19)8-11(7-9)15(20)21-12-4-2-1-3-5-12/h1-8H |
Clave InChI |
DFIVCOTYQRVJMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


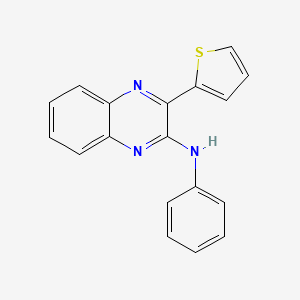
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)

![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
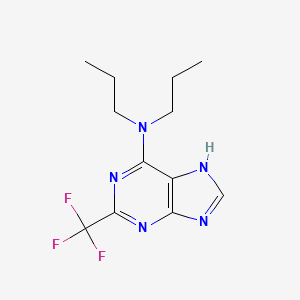
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)
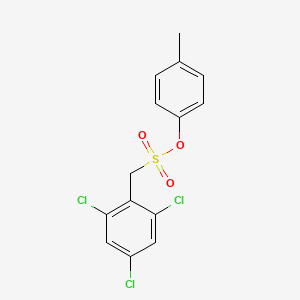
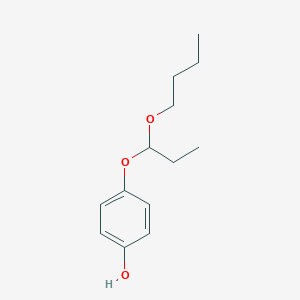
![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)
